molecular formula C30H48O4 B1253169 Astilbic acid

Astilbic acid

Cat. No. B1253169
M. Wt: 472.7 g/mol
InChI Key: LUJTWDWEYNWTBP-USPQCQLHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Astilbic acid is a natural product found in Astilbe rubra, Astilbe grandis, and other organisms with data available.

Scientific Research Applications

Asthma and Respiratory Health

Astilbic acid, derived from Astilbe chinensis, has shown potential in treating asthma. Research by Yuk et al. (2011) revealed that astilbic acid can inhibit airway hyperresponsiveness and significantly suppress levels of T-helper 2-type cytokines and inflammatory cells in a mouse model of allergic asthma. This suggests astilbic acid could be a therapeutic candidate for asthma treatment (Yuk et al., 2011).

Anti-inflammatory Properties

Moon et al. (2005) studied the anti-inflammatory activity of astilbic acid and found it inhibits leukotriene C4 generation, which is crucial in regulating various inflammatory processes. This suggests potential benefits for conditions involving inflammation (Moon et al., 2005).

Cancer Research

Zheng et al. (2004) investigated astilbic acid's effects on human colorectal carcinoma cells. They discovered that astilbic acid induces apoptosis in these cells by regulating Bcl-2 and Bax expression and activating the caspase-3 pathway. This points to astilbic acid's potential as a cancer treatment agent (Zheng et al., 2004).

Renal Health and Hyperuricemia

Astilbic acid has been studied for its effects on kidney health and hyperuricemia. Wang et al. (2016) found that astilbin, a compound related to astilbic acid, helps in reducing serum uric acid levels and has a protective role against renal injury in mice. This suggests potential therapeutic applications in hyperuricemia and related kidney issues (Wang et al., 2016).

Antioxidant Activities

Astilbic acid has been recognized for its antioxidant properties. Petacci et al. (2010) showed that astilbin effectively scavenges reactive oxygen species and inhibits peroxidase activity, indicating its role as a potent antioxidant (Petacci et al., 2010).

Metabolic Pathways in Plants

Research by Kindl (1969) highlighted the biosynthesis and metabolism of hydroxyphenylacetic acids in plants, including those derived from the genus Astilbe. This research provides insight into the natural production processes of compounds like astilbic acid (Kindl, 1969).

properties

Product Name

Astilbic acid

Molecular Formula

C30H48O4

Molecular Weight

472.7 g/mol

IUPAC Name

(4aR,6aR,6aR,6bR,8R,8aR,10S,12aR,14bR)-8,10-dihydroxy-2,2,4a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-6a-carboxylic acid

InChI

InChI=1S/C30H48O4/c1-25(2)12-13-27(5)14-15-30(24(33)34)18(19(27)16-25)8-9-21-28(6)11-10-22(32)26(3,4)23(28)20(31)17-29(21,30)7/h8,19-23,31-32H,9-17H2,1-7H3,(H,33,34)/t19-,20+,21+,22-,23-,27+,28+,29+,30+/m0/s1

InChI Key

LUJTWDWEYNWTBP-USPQCQLHSA-N

Isomeric SMILES

C[C@@]12CC[C@@]3(C(=CC[C@H]4[C@]3(C[C@H]([C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)O)C)[C@@H]1CC(CC2)(C)C)C(=O)O

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CC(C5C4(CCC(C5(C)C)O)C)O)C)C2C1)C(=O)O)C)C

synonyms

3beta,6beta-dihydroxyolean-12-en-27-oic acid
astilbic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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